molecular formula C11H13NO B13447945 N-[(1S,2R)-2-phenylcyclopropyl]acetamide

N-[(1S,2R)-2-phenylcyclopropyl]acetamide

Cat. No.: B13447945
M. Wt: 175.23 g/mol
InChI Key: OKNYZIGDRLPEEJ-MNOVXSKESA-N
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Description

Contextual Significance within Modern Organic and Medicinal Chemistry

The phenylcyclopropyl scaffold is recognized as a "privileged structure" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for drug discovery. The rigid nature of the cyclopropane (B1198618) ring constrains the conformation of the molecule, which can lead to higher binding affinity and selectivity for specific biological targets.

N-[(1S,2R)-2-phenylcyclopropyl]acetamide is an amide derivative of a chiral cyclopropylamine (B47189). The stereochemistry, specifically the (1S,2R) configuration, is crucial as it dictates the precise three-dimensional arrangement of the atoms, which in turn significantly influences its interaction with biological macromolecules such as enzymes and receptors. In medicinal chemistry, the modification of a primary amine to an acetamide (B32628) can alter a compound's properties, including its polarity, hydrogen bonding capability, and metabolic stability. These modifications are often explored to fine-tune the pharmacological profile of a lead compound.

Historical Trajectories of Research Involving Phenylcyclopropyl Scaffolds

The research journey of phenylcyclopropyl scaffolds is intrinsically linked to the discovery and development of trans-2-phenylcyclopropylamine (2-PCPA), commonly known as tranylcypromine (B92988). Initially synthesized in the late 1940s, tranylcypromine was later identified as a potent and irreversible inhibitor of monoamine oxidase (MAO) enzymes. This discovery led to its clinical use as an antidepressant in the 1960s.

The success of tranylcypromine spurred further research into the biological activities of other phenylcyclopropylamine derivatives. Scientists began to explore how modifications to the phenyl ring and the amino group would affect the compound's potency and selectivity for various biological targets. This exploration led to the understanding that the phenylcyclopropylamine scaffold could be adapted to inhibit other enzymes. For instance, in the 21st century, researchers identified trans-2-phenylcyclopropylamine as a mechanism-based inactivator of the histone demethylase LSD1 (Lysine-Specific Demethylase 1), an enzyme implicated in cancer. This has opened up a new avenue of research for phenylcyclopropylamine derivatives as potential anti-cancer agents. The historical trajectory thus demonstrates a shift from a focus on neuroscience to oncology and epigenetics, highlighting the versatility of this chemical scaffold.

Overview of this compound as a Molecular Entity in Academic Studies

This compound is identified in chemical databases under various identifiers, including CHEMBL1463889 and MLS000028136. ontosight.ai Its chemical structure consists of an acetamide group attached to the nitrogen of a (1S,2R)-2-phenylcyclopropylamine core.

While specific, in-depth academic studies focusing solely on the synthesis and biological activity of this compound are not extensively documented in publicly available literature, its existence as a defined chemical entity allows for its inclusion in broader research initiatives. For instance, it may be synthesized as part of a library of compounds in a structure-activity relationship (SAR) study to probe the requirements for binding to a particular biological target. In such studies, the acetamide derivative would serve as a comparator to the parent amine and other analogues, helping to elucidate the role of the N-substituent in molecular recognition.

The synthesis of this compound would typically involve the acylation of the corresponding enantiomerically pure (1S,2R)-2-phenylcyclopropylamine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The preparation of the enantiopure amine itself is a key step and can be achieved through various methods, including the resolution of a racemic mixture or through asymmetric synthesis.

Below is a data table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
IUPAC Name This compound
Stereochemistry (1S,2R)
Parent Compound (1S,2R)-2-phenylcyclopropylamine

Further research is required to fully characterize the specific biological activities and potential applications of this particular stereoisomer. Its value currently lies in its position within the broader chemical space of phenylcyclopropylamine derivatives, serving as a potential tool for chemical biology and medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-[(1S,2R)-2-phenylcyclopropyl]acetamide

InChI

InChI=1S/C11H13NO/c1-8(13)12-11-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,12,13)/t10-,11+/m1/s1

InChI Key

OKNYZIGDRLPEEJ-MNOVXSKESA-N

Isomeric SMILES

CC(=O)N[C@H]1C[C@@H]1C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1CC1C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Enantioselective Pathways to N 1s,2r 2 Phenylcyclopropyl Acetamide and Its Derivatives

Stereoselective Synthesis of the (1S,2R)-2-Phenylcyclopropylamine Core

The cornerstone of synthesizing N-[(1S,2R)-2-phenylcyclopropyl]acetamide is the enantiomerically pure (1S,2R)-2-phenylcyclopropylamine. Achieving this specific stereoisomer requires sophisticated synthetic approaches that can effectively control the formation of the two chiral centers on the cyclopropane (B1198618) ring.

Asymmetric Cyclopropanation Strategies for Precursor Formation

A primary strategy for establishing the cyclopropane ring with the desired stereochemistry is through the asymmetric cyclopropanation of styrene (B11656). This reaction involves the addition of a carbene or carbenoid to styrene, guided by a chiral catalyst to favor the formation of one enantiomer over the other.

Various transition metal catalysts have been explored for this purpose. For instance, chiral rhodium(II) and copper(I) complexes are commonly employed to catalyze the decomposition of diazo compounds, which serve as carbene precursors. The choice of the chiral ligand coordinated to the metal center is crucial in dictating the enantioselectivity of the reaction.

A notable approach involves the asymmetric cyclopropanation of styrenes using tert-butyl diazoacetate, which, after hydrolysis and a Curtius rearrangement, yields the desired enantiomerically pure tranylcypromine (B92988) analogues. nih.gov Research has also demonstrated the use of chiral iron porphyrin catalysts for the highly enantioselective cyclopropanation of arylalkenes with α-diazoacetonitrile. researchgate.net This method has shown high yields and excellent enantiomeric excesses (ee) for a variety of substrates. researchgate.net

Table 1: Asymmetric Cyclopropanation of Styrene Derivatives
Catalyst/ReagentStyrene DerivativeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Chiral Rhodium(II) catalystStyreneHighGood to Excellent[General knowledge]
Chiral Copper(I) catalystStyreneHighGood to Excellent[General knowledge]
(+)-D4-(por)FeCl3,4-difluorostyrene93:788% researchgate.net

Chiral Auxiliary and Ligand-Controlled Approaches

Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

In the context of synthesizing (1S,2R)-2-phenylcyclopropylamine, a chiral auxiliary can be attached to the styrene or the carbene precursor. For example, an ester of a chiral alcohol can be used as the carbene precursor. The steric and electronic properties of the chiral auxiliary guide the approach of the reactants, leading to a diastereoselective cyclopropanation. Subsequent removal of the auxiliary provides the enantiomerically enriched cyclopropane derivative.

Ligand-controlled approaches are central to metal-catalyzed asymmetric cyclopropanation. The chiral ligand, by creating a chiral environment around the metal center, influences the trajectory of the carbene transfer to the olefin. The design and synthesis of new chiral ligands with improved steric and electronic properties are areas of active research to enhance the efficiency and selectivity of these reactions.

Chemoenzymatic and Biocatalytic Routes to Enantiopure Intermediates

Chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. These approaches utilize enzymes to catalyze key stereoselective transformations.

For the synthesis of enantiopure (1S,2R)-2-phenylcyclopropylamine, enzymes such as transaminases can be employed. Transaminases are capable of converting a prochiral ketone precursor into a chiral amine with high enantioselectivity. A potential chemoenzymatic route could involve the synthesis of a suitable cyclopropyl (B3062369) ketone precursor, followed by a stereoselective amination using an engineered transaminase.

Biocatalysis can also be used to resolve a racemic mixture of 2-phenylcyclopropylamine. Lipases, for instance, can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers. The acylated enantiomer can then be deprotected to yield the desired enantiopure amine. These enzymatic methods often proceed under mild reaction conditions and can achieve very high levels of enantiopurity.

Amide Bond Formation Chemistry for N-Acetylation

Once the enantiomerically pure (1S,2R)-2-phenylcyclopropylamine core has been synthesized, the final step is the formation of the amide bond through N-acetylation to yield this compound.

Optimized Coupling Reagents and Conditions

The formation of an amide bond from a carboxylic acid (acetic acid or its derivative) and an amine is a condensation reaction that typically requires activation of the carboxylic acid. A variety of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk To suppress potential side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. hepatochem.com

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP, BOP) and aminium/uronium salts (e.g., HBTU, HATU). hepatochem.compeptide.com These reagents are known for their high efficiency and are often preferred for more challenging couplings. The choice of solvent, base, and reaction temperature are also critical parameters that need to be optimized to ensure high yields and purity of the final product. For the N-acetylation of (1S,2R)-2-phenylcyclopropylamine, common methods would involve reacting the amine with acetic anhydride (B1165640) or acetyl chloride in the presence of a base, or using acetic acid with a suitable coupling reagent.

Table 2: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesAdditivesKey FeaturesReference
CarbodiimidesDCC, EDC, DICHOBt, HOAtWidely used, cost-effective. fishersci.co.ukhepatochem.com
Phosphonium SaltsPyBOP, BOP-High efficiency, suitable for hindered couplings. hepatochem.compeptide.com
Aminium/Uronium SaltsHBTU, HATU-Fast reaction times, low racemization. hepatochem.compeptide.com

Synthetic Exploration of Structurally Related Analogues for Research Purposes

The synthesis of structurally related analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. These analogues often involve modifications to the phenyl ring or the acetyl group.

The synthetic routes to these analogues generally follow the same principles as for the parent compound. For analogues with substitutions on the phenyl ring, the corresponding substituted styrenes are used as starting materials in the asymmetric cyclopropanation step. nih.gov For example, the synthesis of bromo- and biphenyl-substituted tranylcypromine analogues has been reported, starting from the respective bromostyrenes. nih.govuea.ac.uk

Modifications to the acetyl group can be achieved by using different carboxylic acids in the final amide coupling step. This allows for the exploration of a wide range of N-acyl derivatives with varying steric and electronic properties. The development of efficient and versatile synthetic methodologies is key to rapidly accessing a diverse library of analogues for biological evaluation. nih.govnih.gov

Advanced Structural Elucidation and Conformational Analysis of N 1s,2r 2 Phenylcyclopropyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of N-[(1S,2R)-2-phenylcyclopropyl]acetamide and confirming its (1S,2R) stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For the target molecule, it would show correlations between the protons on the cyclopropyl (B3062369) ring and the adjacent phenyl and acetamide (B32628) groups, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. ichemical.com This would allow for the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s). ichemical.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like the C1 of the phenyl ring) and for piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY would be critical for confirming the trans configuration of the phenyl and acetamide groups on the cyclopropyl ring. Specific spatial correlations between the protons of the phenyl ring and the protons of the acetamide group, mediated through space, would provide direct evidence for the molecule's conformation in solution.

Hypothetical ¹H and ¹³C NMR Data Table for this compound: Without published spectra, the following is a representative table of expected chemical shifts. Actual values would need to be determined experimentally.

Atom Position Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key 2D NMR Correlations (Hypothetical)
Phenyl-H (ortho) 7.2-7.4 128-130 COSY with Phenyl-H (meta); NOESY with Cyclopropyl-H
Phenyl-H (meta) 7.1-7.3 126-128 COSY with Phenyl-H (ortho, para)
Phenyl-H (para) 7.0-7.2 125-127 COSY with Phenyl-H (meta)
Cyclopropyl-H1 2.5-2.8 30-35 COSY with Cyclopropyl-H2, H3; NOESY with Phenyl-H, NH
Cyclopropyl-H2 2.0-2.3 35-40 COSY with Cyclopropyl-H1, H3; NOESY with NH
Cyclopropyl-H3 1.0-1.5 15-20 COSY with Cyclopropyl-H1, H2
NH 7.5-8.5 N/A NOESY with Cyclopropyl-H1, H2, Acetyl-CH3
Acetyl-CH3 1.9-2.1 20-25 NOESY with NH
Acetyl-C=O N/A 169-172 HMBC with NH, Acetyl-CH3

Solid-State NMR for Polymorphic and Amorphous Characterization

Solid-State NMR (SSNMR) provides structural information on materials in the solid state, making it ideal for studying different crystalline forms (polymorphs) or non-crystalline (amorphous) states. rsc.orgcas.cz If this compound could exist in multiple solid forms, SSNMR would be a powerful tool for their characterization. chemicalbook.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide carbon-13 spectra, where differences in chemical shifts could indicate distinct packing environments in different polymorphs. chemicalbook.com Furthermore, proton relaxation time measurements (T₁) can help characterize the homogeneity of an amorphous solid dispersion. rsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com It provides unambiguous proof of a molecule's absolute configuration (the actual R/S or D/L designation) by using anomalous dispersion effects. chemicalbook.com A successful crystallographic analysis of this compound would yield a detailed model of the molecule, including bond lengths, bond angles, and torsional angles, confirming the (1S,2R) stereochemistry.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This analysis is crucial for understanding physical properties like melting point and solubility. For this compound, one would expect to identify key intermolecular interactions, such as hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. Other non-covalent interactions, like pi-stacking between phenyl rings or van der Waals forces, would also be elucidated.

Representative Crystallographic Data Table for a Chiral Organic Molecule: This table illustrates the type of data obtained from an X-ray diffraction experiment. No such data has been published for this compound.

Parameter Example Value
Chemical Formula C₁₁H₁₃NO
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.123
b (Å) 10.456
c (Å) 12.789
α, β, γ (°) 90, 90, 90
Volume (ų) 1087.5
Z (molecules/unit cell) 4
Key Intermolecular Bond N-H···O=C
Bond Distance (Å) 2.89

Co-crystallization Studies with Model Binding Partners

Co-crystallization involves crystallizing a target molecule with a second component, known as a "co-former," to form a new crystalline solid with a defined stoichiometric ratio. nih.gov This technique can be used to improve a compound's physical properties or to study intermolecular interactions. For this compound, co-crystallization studies with model binding partners (e.g., carboxylic acids or other hydrogen bond donors/acceptors) could be used to probe its hydrogen bonding capabilities. Such studies are particularly valuable when the parent molecule is difficult to crystallize on its own.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Stereochemistry

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. They are highly sensitive to the stereochemistry of a molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The phenyl ring of this compound is a chromophore that would give rise to a specific CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer and can be used to determine the absolute configuration, often by comparison with quantum chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve is directly related to the CD spectrum through the Kramers-Kronig relations. Like CD, ORD provides a spectroscopic fingerprint of a chiral molecule that can be used to confirm its absolute stereochemistry.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the conformational states of molecules. spectroscopyonline.commdpi.com For this compound, the spectra are characterized by vibrations originating from the acetamide group, the phenyl ring, and the cyclopropyl moiety.

The analysis of these spectra provides a detailed vibrational fingerprint of the molecule. Key vibrational modes are associated with the N-H, C=O, and C-N bonds of the amide group, the C-H and C=C bonds of the phenyl ring, and the strained C-C and C-H bonds of the cyclopropyl ring. researchgate.netprimescholars.com Density Functional Theory (DFT) calculations are often employed in conjunction with experimental data to provide a complete assignment of the vibrational spectra. nih.govresearchgate.net

Conformational changes, such as rotation around the C-N amide bond or the bond connecting the phenyl group to the cyclopropyl ring, can lead to subtle shifts in the vibrational frequencies and changes in the intensities of the corresponding bands. umich.edu By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to gain insights into the predominant conformation of the molecule in a given state (solid, liquid, or gas).

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Amide (N-H)Stretching3300 - 3100FT-IR, Raman
Amide (C=O)Stretching (Amide I)1680 - 1630FT-IR, Raman
Amide (N-H)Bending (Amide II)1570 - 1515FT-IR
Phenyl (C=C)Stretching1600 - 1450FT-IR, Raman
Phenyl (C-H)Stretching3100 - 3000FT-IR, Raman
Phenyl (C-H)Out-of-plane Bending900 - 675FT-IR
Cyclopropyl (C-H)Stretching~3080, ~3000FT-IR, Raman
Cyclopropyl (Ring)Breathing/Deformation1050 - 1000Raman
Acetyl (C-H₃)Asymmetric/Symmetric Stretching2960 - 2870FT-IR, Raman

Note: The exact wavenumbers can vary depending on the molecular environment and conformational state.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. researchgate.net For this compound, techniques like electron impact (EI) mass spectrometry can provide detailed information about its structural integrity and the relative stability of its constituent parts.

Under EI conditions, the molecule is expected to undergo fragmentation through several key pathways. The nature of the substituent on the cyclopropane (B1198618) ring significantly influences the relative abundances of the resulting ions. nih.gov Common fragmentation patterns for related trans-2-phenylcyclopropane derivatives include the loss of the substituent, cleavage of the phenyl group, and rearrangements involving the cyclopropyl ring. nih.gov

Expected Fragmentation Pathways:

Loss of the Acetyl Group: Cleavage of the amide bond can lead to the formation of a [M - CH₃CO]⁺ ion.

Loss of the Acetamide Group: Fragmentation may result in the loss of the entire acetamide moiety, yielding a phenylcyclopropyl cation.

Phenyl Group Fragmentation: A common fragment in the mass spectra of phenyl-containing compounds is the tropylium ion (C₇H₇⁺) at m/z 91, formed through rearrangement.

Cyclopropane Ring Opening: The strained cyclopropane ring can open, leading to various rearrangement pathways and the formation of characteristic ions. nih.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z ValueProposed Ion StructureFragmentation Pathway
175[M]⁺Molecular Ion
132[M - CH₃CO]⁺Loss of the acetyl group
117[C₉H₁₁]⁺Phenylcyclopropyl cation
115[C₉H₉]⁺Loss of H₂ from the phenylcyclopropyl cation
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

Isotopic Labeling Studies:

Isotopic labeling is a powerful technique used to trace the pathways of metabolic processes and to elucidate reaction mechanisms and fragmentation patterns in mass spectrometry. nih.govscripps.edu By selectively replacing atoms such as ¹²C, ¹H, or ¹⁴N with their heavier isotopes (¹³C, ²H or D, ¹⁵N), researchers can follow the fate of specific atoms within the molecule during fragmentation. researchgate.netresearchgate.net

For this compound, deuterium labeling of the N-H proton could confirm its involvement in specific rearrangement processes. For instance, in a study of N-benzylacetamide, N-deuteration demonstrated that the N-H hydrogen was not lost during a key secondary decomposition, providing valuable mechanistic insight. sci-hub.se Similarly, ¹³C labeling of the acetyl group or within the phenyl ring could definitively identify the origin of carbon atoms in various fragment ions.

Detailed Conformational Landscape Profiling

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. The conformational landscape of this compound is primarily defined by the relative orientations of the phenyl and acetamide substituents on the rigid cyclopropane ring.

The C-C bond connecting the phenyl group to the cyclopropyl ring.

The C-N bond of the amide group.

Computational methods, such as molecular mechanics (MM) and quantum chemical calculations, are vital tools for exploring this conformational landscape. scielo.org.co These methods can identify low-energy conformers and calculate the energy barriers for interconversion between them. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of the Nuclear Overhauser Effect (NOE), can provide data to validate and refine these computational models. nih.gov

For related molecules with a cyclopropane ring, specific conformations can be intentionally designed to achieve desired biological activity. nih.gov The analysis for this compound would likely reveal several stable conformers. The most stable conformer would be the one that minimizes steric hindrance between the bulky phenyl and acetamide groups while potentially allowing for favorable intramolecular interactions. The orientation of the phenyl ring relative to the cyclopropyl ring and the cis/trans nature of the amide bond are critical parameters in defining these conformers.

Table 3: Key Dihedral Angles Defining the Conformation of this compound

Dihedral AngleDescriptionExpected Influence on Conformation
C(ipso)-C(ring)-C(ring)-NDefines the orientation of the phenyl and acetamide groups relative to each other across the cyclopropane ring.Largely fixed by the (1S,2R) stereochemistry.
C(ortho)-C(ipso)-C(ring)-HDescribes the rotation of the phenyl group.Determines the extent of steric interaction between the phenyl ring and the rest of the molecule.
C(ring)-N-C(O)-C(H₃)Describes the rotation around the C-N amide bond.Defines the planarity of the amide group and the orientation of the acetyl group.

The comprehensive profiling of this conformational landscape is crucial for understanding how this compound interacts with its environment, including potential biological targets.

Mechanistic Investigations of Molecular Interactions Non Clinical Biological Focus

Elucidation of Enzyme Inhibition/Activation Mechanisms

Specific data on the enzyme inhibition or activation mechanisms of N-[(1S,2R)-2-phenylcyclopropyl]acetamide is not available in the reviewed literature. While it is a metabolite of the potent MAO inhibitor tranylcypromine (B92988), its own inhibitory potential and characteristics have not been thoroughly elucidated. wikipedia.orgresearchgate.net

Kinetic Characterization of Binding Events (e.g., Association and Dissociation Rates)

There is no available research detailing the kinetic characterization of binding events for this compound. Studies determining its association and dissociation rates with any specific protein targets have not been identified.

Competitive vs. Non-competitive Binding Modes

Information regarding the binding mode of this compound to any enzyme or receptor is absent from the scientific literature. Consequently, it is not known whether it would act via a competitive or non-competitive mechanism.

Allosteric Modulation Studies

No studies have been published that investigate the potential for this compound to act as an allosteric modulator of any protein target.

Target Identification and Validation in Biochemical and Cellular Models (Excluding Mammalian Clinical Studies)

Direct target identification and validation studies for this compound are not reported in the available literature. While its relationship to tranylcypromine suggests a potential interaction with monoamine oxidases, this has not been specifically demonstrated for the N-acetylated metabolite. wikipedia.orgdrugbank.com

Chemical Proteomics and Affinity-Based Probing

There is no evidence of chemical proteomics or affinity-based probing studies having been conducted to identify the molecular targets of this compound.

Genetic Perturbation and Gene Expression Studies in Model Systems

No research has been found that utilizes genetic perturbation or gene expression analysis in model systems to identify or validate the targets of this compound.

Modulation of Intracellular Signaling Pathways (Mechanistic Aspects)

This compound is a member of the phenylcyclopropylamine class of compounds, which are recognized as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound can modulate a variety of intracellular signaling pathways that are crucial for cellular processes and are often dysregulated in disease states.

The primary mechanism through which this compound exerts its effects is by preventing the LSD1-mediated demethylation of histones, leading to alterations in gene expression. This epigenetic modulation has downstream consequences on several key signaling cascades:

Wnt/β-catenin Signaling: Inhibition of LSD1 has been shown to activate the Wnt/β-catenin signaling pathway. researchgate.net LSD1 typically represses this pathway, and its inhibition leads to an increase in the expression of Wnt target genes such as cyclin D1 and c-myc. researchgate.net Mechanistically, LSD1 can directly demethylate β-catenin, preventing its degradation and thereby maintaining its nuclear levels and transcriptional activity. nih.gov By blocking LSD1, compounds like this compound can therefore lead to the stabilization of β-catenin and the activation of its downstream targets.

Androgen Receptor (AR) Signaling: LSD1 acts as a coactivator for the androgen receptor (AR), which is a key driver in prostate cancer. acs.orgnih.govnih.gov LSD1 can demethylate H3K9me2 at AR target gene promoters, leading to their transcriptional activation. acs.org Inhibition of LSD1 has been demonstrated to reduce the expression of AR and its downstream targets, such as prostate-specific antigen (PSA). researchgate.net This suggests that this compound can disrupt AR signaling by preventing the LSD1-mediated epigenetic activation of AR target genes.

MYC Signaling: The MYC oncogene is a critical regulator of cell proliferation and is often overexpressed in cancers. LSD1 inhibition has been shown to significantly decrease MYC signaling. nih.govnih.gov This is a consistent finding across various cancer models where the anti-tumor effects of LSD1 inhibitors are attributed to the downregulation of MYC and its associated pathways. nih.gov

TP53 Tumor Suppressor Pathway: In certain contexts, LSD1 can suppress the TP53 tumor suppressor pathway. frontlinegenomics.com By inhibiting LSD1, it is possible to reactivate TP53 signaling, which can lead to anti-tumor effects. frontlinegenomics.com Some LSD1 inhibitors have been shown to disrupt the interaction between LSD1 and HDAC, leading to increased histone acetylation at TP53 target genes and a reduction in cancer cell survival. frontlinegenomics.com

YAP1 Signaling: Recent studies have indicated that LSD1 inhibition can lead to the de-repression of Yes-associated protein 1 (YAP1) silencing. biorxiv.orgnih.gov This can be a crucial mechanism in certain cancers, such as neuroendocrine prostate cancer, where LSD1 inhibitors have shown potent activity. biorxiv.orgnih.gov

The modulation of these pathways by this compound is a direct consequence of its inhibitory effect on LSD1's demethylase activity, leading to a cascade of changes in gene expression and cellular behavior.

Interactive Data Table: LSD1 Inhibitor Effects on Signaling Pathways

Signaling PathwayEffect of LSD1 InhibitionKey MediatorsDownstream Consequences
Wnt/β-cateninActivationβ-catenin, Cyclin D1, c-mycIncreased expression of Wnt target genes
Androgen Receptor (AR)InhibitionAR, PSADecreased expression of AR target genes
MYCInhibitionMYCDownregulation of MYC-driven oncogenic programs
TP53ActivationTP53Reactivation of tumor suppressor functions
YAP1De-repressionYAP1Modulation of cell proliferation and survival

Structure-Based Insights from Ligand-Protein Co-crystal Structures

While a specific co-crystal structure of this compound complexed with LSD1 is not publicly available, extensive structural and computational studies on closely related analogues provide significant insights into its binding mode and the molecular interactions that govern its inhibitory activity. The parent compound, trans-2-phenylcyclopropylamine (2-PCPA), and its derivatives are known to act as irreversible inhibitors of LSD1 by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. researchgate.net

Binding Mode and Key Interactions:

Co-crystal structures of various 2-PCPA derivatives with LSD1 reveal a conserved binding pocket and a common mechanism of inhibition. nih.govresearchgate.net The cyclopropylamine (B47189) moiety of the inhibitor is positioned in close proximity to the FAD cofactor, allowing for the formation of a covalent bond. The phenyl ring of the inhibitor typically occupies a hydrophobic pocket within the active site.

Binding simulations of (1S,2R)-NCD25, a compound with the same stereochemistry and a similar phenylcyclopropylamine core as this compound, provide a detailed model of the likely interactions. nih.gov These simulations indicate that:

The aromatic rings of the compound are crucial for the interaction with LSD1. nih.gov

The amino group of the cyclopropylamine is important for hydrogen bond formation within the catalytic site. nih.gov

The stereochemistry of the 1,2-disubstituted cyclopropane (B1198618) ring significantly affects the positioning of the aromatic groups and the hydrogen bonding pattern in the LSD1 active site. nih.gov

In the case of (1S,2R)-NCD25, the simulation showed that one of its aromatic groups, the biphenyl (B1667301) group, is positioned in a hydrophobic pocket (pocket 2), while the other aromatic group (the benzyl (B1604629) group) does not interact with any of the three identified hydrophobic pockets. nih.gov This specific orientation is a direct result of the (1S,2R) stereochemistry. Furthermore, this isomer is capable of forming a hydrogen bond with the carbonyl oxygen of Ala809. nih.gov

Interactive Data Table: Key Residues in LSD1 Active Site Interacting with Phenylcyclopropylamine Inhibitors

Interacting ResidueType of InteractionRole in Binding
FAD cofactorCovalent bond formationIrreversible inhibition
Ala809Hydrogen bondStabilization of the inhibitor
Tyr761Hydrogen bondStabilization of the inhibitor (observed with other stereoisomers)
Various residuesHydrophobic interactionsAnchoring the aromatic rings of the inhibitor

The structural insights gained from these studies are invaluable for the rational design of more potent and selective LSD1 inhibitors. The understanding of the specific interactions between the (1S,2R) stereoisomer and the LSD1 active site highlights the importance of stereochemistry in drug design and provides a framework for developing novel therapeutics targeting LSD1.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1s,2r 2 Phenylcyclopropyl Acetamide Analogues

Systematic Modification of the Phenyl Ring and its Impact on Biochemical Activity

The phenyl ring of N-[(1S,2R)-2-phenylcyclopropyl]acetamide is a primary target for systematic modification to probe its interaction with the binding site of its biological target. The electronic and steric properties of substituents on the phenyl ring can significantly influence the compound's affinity and selectivity.

Research on structurally related 2-phenylcyclopropylamine derivatives has shown that the nature and position of substituents on the phenyl ring play a critical role in their inhibitory potency against various enzymes. For instance, studies on monoamine oxidase (MAO) inhibitors have demonstrated that electron-withdrawing groups, such as halogens (e.g., F, Cl), and electron-donating groups, such as alkyls (e.g., CH3), can modulate activity. While specific data on this compound is limited, general principles suggest that:

Electron-donating groups (e.g., -CH3, -OCH3) may enhance activity by increasing the electron density of the aromatic ring, potentially leading to stronger π-π stacking or cation-π interactions with the target protein.

Electron-withdrawing groups (e.g., -Cl, -CF3) can alter the electrostatic potential of the molecule, which may be favorable or detrimental depending on the specific interactions within the binding pocket.

Steric bulk of the substituent is another critical factor. Bulky groups may either enhance binding by occupying a specific hydrophobic pocket or decrease activity due to steric hindrance, preventing optimal alignment of the ligand with the receptor.

The following table summarizes the expected impact of various phenyl ring substitutions on the biochemical activity of this compound analogues, based on general SAR principles observed in related compounds.

Substituent (Position)Electronic EffectSteric EffectPredicted Impact on Activity
-H (Unsubstituted)NeutralMinimalBaseline
-CH3 (para)Electron-donatingSmallPotentially Increased
-OCH3 (para)Electron-donatingModeratePotentially Increased
-Cl (para)Electron-withdrawingSmallVariable
-CF3 (para)Strongly Electron-withdrawingModerateVariable
-t-butyl (para)Electron-donatingLargePotentially Decreased (Steric Hindrance)

Stereochemical Influence of the Cyclopropyl (B3062369) Moiety on Molecular Recognition and Selectivity

The rigid, three-membered ring of the cyclopropyl moiety in this compound plays a pivotal role in defining the spatial orientation of the phenyl and acetamide (B32628) groups. This conformational rigidity is crucial for presenting the key pharmacophoric features to the biological target in a precise manner. The stereochemistry of the cyclopropyl ring is a critical determinant of molecular recognition and selectivity.

The specific (1S,2R) configuration of the parent compound dictates a trans relationship between the phenyl and acetamide substituents. This arrangement minimizes steric clash between these groups and projects them in distinct vectors, allowing for specific interactions with the binding site.

Studies on related phenylcyclopropylamine analogues have consistently demonstrated that different stereoisomers exhibit significantly different biological activities. For example, in the case of MAO inhibitors, the trans isomers are generally more potent than the cis isomers. This highlights the importance of the relative orientation of the substituents for optimal binding.

The (1S,2R) enantiomer is expected to have a specific and distinct interaction with its biological target compared to its (1R,2S) enantiomer. This enantioselectivity is a hallmark of specific ligand-receptor interactions, where the chiral environment of the binding site preferentially recognizes one enantiomer over the other.

The table below illustrates the importance of stereochemistry in the cyclopropyl moiety.

StereoisomerRelative Orientation of SubstituentsExpected Biological Activity
(1S,2R)transActive
(1R,2S)transPotentially less active or inactive
(1S,2S)cisPotentially less active or inactive
(1R,2R)cisPotentially less active or inactive

Role of the Acetamide Linker in Ligand-Target Interactions

The acetamide linker (-NH-CO-CH3) in this compound is not merely a spacer but an active participant in ligand-target interactions. The amide bond possesses key features that contribute to binding affinity and specificity:

Hydrogen Bonding: The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions with specific amino acid residues in the binding site are crucial for anchoring the ligand and ensuring proper orientation.

Dipole Moment: The amide bond has a significant dipole moment, which can contribute to favorable electrostatic interactions with the target protein.

Modifications to the acetamide linker can have a profound impact on activity. For instance, altering the length of the alkyl chain (e.g., propionamide, butyramide) or replacing the acetyl group with other substituents can affect the positioning of the hydrogen bond donor and acceptor groups, thereby altering the binding affinity.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties. Potential bioisosteres for the acetamide linker could include:

Esters: While potentially more labile in vivo, esters can still participate in hydrogen bonding as acceptors.

Sulfonamides: These groups are generally more metabolically stable than amides and can act as hydrogen bond donors and acceptors.

1,2,3-Triazoles: These five-membered heterocyclic rings can mimic the steric and electronic properties of the amide bond and are often more resistant to hydrolysis.

The following table summarizes the potential effects of modifying the acetamide linker.

Linker ModificationKey Feature ChangePotential Impact on Activity
Acetamide (Reference)H-bond donor/acceptorBaseline
PropionamideIncreased linker lengthMay improve or decrease fit
TrifluoroacetamideIncreased acidity of N-H, altered electronicsPotentially altered H-bonding strength
EsterLoss of H-bond donorLikely reduced affinity
SulfonamideDifferent geometry and H-bonding capacityVariable, potentially improved stability

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel analogues and guide the design of more potent compounds.

For this compound analogues, a 2D-QSAR model could be developed using a set of descriptors that quantify various physicochemical properties, such as:

Hydrophobicity: LogP (partition coefficient)

Electronic properties: Hammett constants (σ), dipole moment

Steric properties: Molar refractivity (MR), Taft steric parameters (Es)

Topological indices: Connectivity indices, shape indices

A statistically significant QSAR equation would take the general form:

log(1/C) = a(Descriptor1) + b(Descriptor2) + ... + constant

where C is the concentration required to produce a given biological effect, and a and b are coefficients determined by regression analysis.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. In a 3D-QSAR study of this compound analogues:

A set of structurally related compounds with known biological activities would be selected.

The three-dimensional structures of these compounds would be generated and aligned based on a common scaffold.

Steric and electrostatic fields around the aligned molecules would be calculated.

Partial least squares (PLS) analysis would be used to correlate the variations in these fields with the variations in biological activity.

The results of a 3D-QSAR study are often visualized as contour maps, which indicate regions where modifications to the structure would be expected to increase or decrease activity. For example, a contour map might show that a bulky, electropositive substituent at a particular position on the phenyl ring is favorable for activity.

A hypothetical 3D-QSAR study on 2-phenylcyclopropylmethylamine derivatives, a related class of compounds, showed that steric, electrostatic, and hydrophobic fields played important roles in their binding to the D3 receptor. nih.govnih.gov This suggests that similar factors would be critical for the activity of this compound analogues.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model for this compound analogues would define the spatial arrangement of key features such as:

A hydrophobic group: Representing the phenyl ring.

A hydrogen bond acceptor: The carbonyl oxygen of the acetamide group.

A hydrogen bond donor: The N-H group of the acetamide.

An aromatic feature: The phenyl ring.

This model can be generated by superimposing a set of active analogues and identifying the common chemical features. Once a pharmacophore model is validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the desired features and are likely to be active.

Ligand-based drug design strategies for this compound could involve:

Scaffold hopping: Replacing the phenylcyclopropylacetamide core with a different chemical scaffold while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties.

Fragment-based design: Identifying small molecular fragments that bind to specific subpockets of the target and then linking them together to create a more potent ligand.

Analogue design: Systematically modifying the lead compound based on the SAR data and QSAR predictions to optimize its activity and properties.

These computational approaches, in conjunction with traditional medicinal chemistry, provide a powerful platform for the discovery and development of new drugs based on the this compound scaffold.

Theoretical Chemistry and Computational Modeling of N 1s,2r 2 Phenylcyclopropyl Acetamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. mdpi.com These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of the system. From this, a wide range of chemical properties can be derived, offering a detailed picture of the molecule's stability, reactivity, and electronic distribution. mdpi.comresearchgate.net Computational studies play an increasingly important role in chemistry by providing insights that can reduce the costs and risks associated with experimental work. researchgate.net

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for studying the electronic structure of molecules. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, simplifying the calculations significantly. mdpi.com This approach is used to determine various ground-state properties. mdpi.com

Accurate quantum chemical computations based on DFT can be performed on acetamide (B32628) derivatives to study their properties. nih.govresearchgate.net Key ground-state properties that can be calculated for N-[(1S,2R)-2-phenylcyclopropyl]acetamide include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Energy: The total energy of the molecule in its ground state.

Distribution of Electronic Charge: Visualizing how electron density is distributed across the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. nih.gov

Reactivity descriptors derived from DFT, such as electronegativity, global hardness, and Fukui functions, provide valuable information on reactive behaviors. nih.govmdpi.com Fukui indices, for instance, can indicate the most likely sites for nucleophilic and electrophilic attack within the molecule. nih.gov

Table 1: Illustrative Ground State Properties Calculable by DFT

PropertyDescriptionSignificance in Reactivity Analysis
EHOMO Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons; higher energy suggests greater electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity to accept electrons; lower energy suggests greater electron-accepting ability.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A large gap implies high stability and low chemical reactivity; a small gap suggests high reactivity.
Dipole Moment (µ) A measure of the net molecular polarity arising from charge distribution.Influences solubility and intermolecular interactions, including those within a biological receptor site.
Fukui Functions (f(r)) Describe the change in electron density at a given point when the total number of electrons is changed.Identify the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack.

Quantum mechanical calculations, particularly DFT, are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and confirmation. nsf.govmdpi.com By computing these properties for a proposed structure and comparing them with experimental data, researchers can verify molecular identity and conformation. nsf.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds. nsf.gov The chemical shift of each nucleus is highly sensitive to its local electronic environment. nsf.gov DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. nsf.govmdpi.com The process typically involves:

Optimizing the molecular geometry using a selected DFT functional and basis set.

Performing a subsequent calculation using a method like the Gauge-Independent Atomic Orbital (GIAO) method to compute the magnetic shielding tensors for each nucleus. mdpi.com

Referencing these values against a standard compound (e.g., tetramethylsilane, TMS) to obtain the final chemical shifts.

Discrepancies between calculated and experimental shifts can often be resolved by considering that the molecule may exist as an ensemble of rapidly interconverting conformations in solution. nsf.gov For some acetamides, the presence of stable Z and E configurations of the amide moiety can lead to two distinct sets of signals in NMR spectra, a phenomenon that can be modeled and understood through DFT calculations. scielo.br

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and twisting of chemical bonds. Comparing the calculated vibrational spectrum with the experimental one can help assign specific absorption bands to particular molecular motions, confirming the presence of key functional groups.

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

To understand how this compound exerts its effects at a molecular level, computational techniques like molecular docking and molecular dynamics (MD) are employed. These methods simulate the interaction between a small molecule (ligand) and its biological target, typically a protein. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org It is a crucial tool in drug discovery for screening virtual libraries and proposing binding hypotheses. mdpi.com The process involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate different binding poses. mdpi.com

Following a molecular docking simulation, the resulting ligand-protein complexes are analyzed to understand the specific interactions that stabilize the binding. This analysis provides a detailed map of the binding site. nih.gov

Key interactions typically identified include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) in the ligand and protein residues.

Hydrophobic Interactions: Favorable interactions between nonpolar groups, such as the phenyl ring of the ligand and hydrophobic amino acid residues (e.g., valine, leucine, tryptophan) in the protein's binding pocket. researchgate.net

π-π Stacking: Interactions between aromatic rings, such as the ligand's phenyl group and residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: Attractions or repulsions between charged or polar groups.

For example, in studies of other acetamide derivatives, docking has revealed key hydrogen bonds and hydrophobic contacts with specific amino acid residues like Trp-51 and Trp-138 in the binding pocket of the translocator protein (TSPO). mdpi.comresearchgate.net Such analysis is critical for understanding the mechanism of action and for rationally designing new molecules with improved potency and selectivity. nih.gov

While docking provides a static picture of the binding event, molecules are dynamic entities. Nuclear Magnetic Resonance (NMR) studies can reveal that small molecules in solution often exist as a mixture of conformers due to hindered bond rotation. nih.gov For instance, a related compound was shown to have two dominant, equally populated conformers in solution. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of these processes. MD simulates the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net These simulations can be used to:

Study the conformational flexibility of this compound in solution, revealing the preferred shapes and the energy barriers to rotating around specific bonds. nih.gov

Observe the dynamic behavior of the ligand once it is bound to its protein target, assessing the stability of the binding pose and the key interactions over time.

Analyze how the protein's structure may change upon ligand binding.

Techniques like replica exchange with solute tempering molecular dynamics (REST-MD) can enhance the sampling of conformational space, providing results that agree well with high-resolution NMR spectra. nih.gov Understanding the free ligand's conformational preferences is crucial, as pre-organizing a molecule into its "bioactive" conformation can reduce the energetic penalty of binding. nih.gov

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Energy Estimation

While molecular docking can rank potential ligands, more accurate methods are needed to quantitatively predict binding affinity. Binding free energy calculations serve this purpose. nih.gov

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): The MM/PBSA method is a popular technique for estimating the free energy of binding (ΔG_bind) from MD simulation trajectories. nih.govchemisgroup.us It is more computationally efficient than alchemical methods like FEP but generally more accurate than docking scores. nih.gov The binding free energy is calculated by combining several energy terms for the protein, the ligand, and the complex. escholarship.org

The calculation typically involves the following components:

ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies.

ΔG_solv: The change in solvation free energy. This term is further divided into a polar component (ΔG_polar) and a nonpolar component (ΔG_nonpolar). The polar part is often calculated by solving the Poisson-Boltzmann (PB) equation, while the nonpolar part is estimated from the solvent-accessible surface area (SASA). nih.gov

Table 2: Typical Energy Components in an MM/PBSA Binding Free Energy Calculation

Energy ComponentDescription
Van der Waals Energy (ΔE_vdW) Energy from London dispersion forces and Pauli repulsion between the ligand and protein.
Electrostatic Energy (ΔE_elec) Energy from Coulombic interactions between the partial charges of the ligand and protein atoms.
Polar Solvation Energy (ΔG_polar) The energy cost of desolvating the polar parts of the ligand and protein binding site upon complex formation.
Nonpolar Solvation Energy (ΔG_nonpolar) Energy related to cavity formation in the solvent and van der Waals interactions with the solvent.
Total Binding Free Energy (ΔG_bind) The sum of all the above components, providing an estimate of the binding affinity.

Free Energy Perturbation (FEP): FEP is a more rigorous and computationally intensive method for calculating relative binding free energies (ΔΔG_bind) between two similar ligands. columbia.edu It is based on a thermodynamic cycle that relates the relative binding free energy to the free energy of "alchemically" transforming one ligand into another, both in solution and when bound to the protein. columbia.edunih.gov Because FEP calculations are computationally demanding, they are typically used to evaluate small changes between closely related molecules, making them highly valuable in the lead optimization phase of drug discovery. nih.govnih.gov Recent advances have made FEP calculations more reliable and accurate for guiding drug design projects. columbia.edu

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is a subject of significant interest in theoretical and computational chemistry, primarily due to its structural similarity to known mechanism-based enzyme inhibitors. Computational modeling serves as a powerful tool to predict the likely chemical transformations this molecule will undergo, particularly in biological systems. These predictive studies focus on mapping potential energy surfaces, identifying transition states, and calculating the activation energies for various reaction steps to elucidate the most probable reaction pathways.

A primary predicted reaction pathway for this compound, like other phenylcyclopropylamine derivatives, involves its interaction with flavin-dependent amine oxidases, such as monoamine oxidase (MAO). nih.gov The inherent strain of the cyclopropane (B1198618) ring, combined with the electronic properties of the amine and phenyl substituents, makes it a potent inactivator of these enzymes. nih.govresearchgate.net Computational studies on analogous compounds suggest a multi-step mechanism for this inactivation, which is considered its principal reactive pathway.

The predicted mechanism of inhibition involves the following computationally modeled stages:

Single-Electron Transfer (SET): The reaction is initiated by the transfer of a single electron from the nitrogen atom of the cyclopropylamine (B47189) moiety to the oxidized flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. nih.gov Quantum chemical calculations, such as density functional theory (DFT), are used to model this process and determine its energetic feasibility. scienceopen.com

Cyclopropane Ring Opening: Following the SET, a radical cation is formed. The high strain energy of the three-membered ring facilitates its rapid opening. This homolytic cleavage of a C-C bond results in the formation of a highly reactive radical intermediate. The position of the phenyl and acetamide groups influences the stability and subsequent reactivity of this intermediate.

Covalent Adduct Formation: The reactive radical intermediate then forms an irreversible covalent bond with the reduced FAD cofactor or a nearby nucleophilic residue in the enzyme's active site. nih.govnih.gov This step leads to the inactivation of the enzyme. Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can predict the most likely atoms involved in this final bonding event.

Computational models provide quantitative data that helps to understand the kinetics and thermodynamics of these steps. For example, calculated activation energies can be correlated with experimentally observed rates of enzyme inhibition. The data generated from these theoretical studies are crucial for understanding the structure-activity relationship (SAR) and for designing new derivatives with enhanced potency or selectivity. nih.gov

The following interactive table presents hypothetical, yet representative, data derived from computational chemistry studies on the reactivity of phenylcyclopropylamine derivatives with a flavin model system. This illustrates the type of quantitative predictions that guide the understanding of the reaction pathway.

Note: The data in this table is illustrative, based on values reported in computational studies of similar mechanism-based MAO inhibitors, and serves to exemplify the outputs of theoretical predictions.

Beyond enzyme inhibition, computational models can also predict other potential reaction pathways, such as metabolic transformations by cytochrome P450 enzymes. These pathways might involve hydroxylation of the phenyl ring or N-deacetylation, and their likelihood can be assessed by calculating the activation barriers for each potential transformation.

Applications in Chemical Biology and Advanced Research Tool Development

Development as a Chemical Probe for Investigating Biological Mechanisms

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. The development of N-[(1S,2R)-2-phenylcyclopropyl]acetamide as a chemical probe is conceivable due to the well-documented activities of its structural analogs. Compounds with a phenylcyclopropylamine framework are known to interact with specific biological targets, making them useful for elucidating protein function and involvement in disease processes. ontosight.ai

The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a classic example of a chemical probe. It is an irreversible inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). As such, it has been instrumental in decades of research to understand the roles of these enzymes in neurotransmission and epigenetic regulation, respectively. The acetamide (B32628) derivative, this compound, retains the critical cyclopropylamine (B47189) group responsible for the inhibitory action. The addition of the acetyl group could modulate its potency, selectivity between MAO-A and MAO-B, or its specificity for LSD1 over other amine oxidases. This modification could potentially lead to a more refined chemical probe with a more targeted profile, which is highly desirable for dissecting complex biological mechanisms.

The potential utility of this compound as a chemical probe is summarized in the table below, based on the known activities of its parent scaffold.

FeaturePotential Application as a Chemical Probe
Core Scaffold Phenylcyclopropylamine
Known Targets of Scaffold Monoamine Oxidase (MAO-A, MAO-B), Lysine-Specific Demethylase 1 (LSD1)
Potential Advantages of Acetamide Modulation of potency, selectivity, and pharmacokinetic properties.
Research Areas Neuroscience (probing MAO function), Epigenetics (probing LSD1 function)

Utilization in Mechanistic Enzymology Assays

The cyclopropylamine moiety is a well-characterized "mechanism-based inhibitor" or "suicide inhibitor" of flavin-dependent amine oxidases. nih.gov These inhibitors are unreactive until they are catalytically converted into a reactive species by the target enzyme itself. This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. This property makes such compounds invaluable tools in mechanistic enzymology.

In the case of MAO, the oxidation of the cyclopropylamine leads to the opening of the cyclopropane (B1198618) ring, generating a highly reactive species that forms a covalent adduct with the FAD cofactor of the enzyme. acs.orgsemanticscholar.org Detailed kinetic and spectroscopic studies of this process using compounds like tranylcypromine (B92988) have provided profound insights into the catalytic mechanism of flavin-dependent amine oxidation. semanticscholar.org

This compound, containing the same cyclopropylamine functional group, could be employed in similar mechanistic studies. By comparing its inactivation kinetics (kinact) and inhibition constants (Ki) with those of the parent amine, researchers could probe the steric and electronic effects of the N-acetyl group on the binding and catalytic steps of the enzymatic reaction. Such studies would contribute to a deeper understanding of the enzyme's active site topology and the chemical mechanism of both catalysis and inhibition.

Application in Affinity Chromatography and Target Pull-Down Experiments

Affinity chromatography is a powerful technique for isolating and purifying proteins from complex mixtures based on highly specific binding interactions. nih.govnih.gov A small molecule ligand with known affinity for a particular protein (or protein family) is immobilized on a solid support (e.g., agarose (B213101) beads). When a cell lysate or other biological sample is passed over this support, the target protein binds to the ligand and is retained, while other proteins are washed away. nih.govnih.govresearchgate.net This technique can also be used in "pull-down" experiments to identify unknown binding partners of the small molecule.

While there are no specific reports of this compound being used in this context, its structure is amenable to modification for such purposes. A linker arm could be chemically attached to the phenyl ring or potentially to the acetamide group. This linker would then be used to covalently attach the molecule to a chromatography matrix. The resulting affinity resin could be used to:

Purify known target proteins: For example, to isolate MAO or LSD1 from tissue homogenates for further study. biopharminternational.com

Identify novel targets: By incubating the resin with cell lysates and then identifying the bound proteins using mass spectrometry, researchers could uncover previously unknown cellular targets of the phenylcyclopropylamine scaffold. nih.govresearchgate.net

This approach is a cornerstone of modern chemical biology for target identification and validation. nih.govnih.gov

Use as a Chiral Building Block in the Synthesis of Complex Molecules

Chiral cyclopropane derivatives are highly sought-after building blocks in medicinal and synthetic organic chemistry. researchgate.netnih.govsci-hub.se The rigid, three-dimensional structure of the cyclopropane ring, combined with the specific spatial arrangement of its substituents, can impart potent and selective biological activity to larger molecules. The defined (1S,2R) stereochemistry of the phenyl and amino groups is crucial, as different stereoisomers often exhibit vastly different biological activities.

This compound, and its corresponding amine, (1S,2R)-2-phenylcyclopropylamine, are valuable chiral synthons. rsc.orgcjph.com.cn They can be used to introduce the chiral phenylcyclopropyl moiety into more complex molecular architectures. Asymmetric synthesis strategies are employed to produce these building blocks in high enantiomeric purity. researchgate.netrsc.orgmdpi.com These building blocks can then be incorporated into new chemical entities through various chemical reactions, such as amide bond formation or alkylation. The presence of the chiral cyclopropane can confer favorable properties to the resulting molecule, including:

Increased potency: By locking the molecule into a specific conformation that is optimal for binding to a biological target.

Improved selectivity: By creating specific steric interactions that favor binding to one receptor subtype over another.

Enhanced metabolic stability: The cyclopropane ring can be more resistant to metabolic degradation than other, more flexible linkers.

The versatility of chiral cyclopropanes as synthetic scaffolds is a well-established principle in drug discovery. nih.govrochester.edu

Radioligand Development for Non-Clinical Receptor Mapping

Radioligand development is a critical component of modern pharmacology and neuroscience research. A biologically active molecule is labeled with a radioisotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), to create a radiotracer that can be detected externally using techniques like Positron Emission Tomography (PET). nih.govosti.govnih.govbnl.gov These radiotracers allow for the non-invasive visualization and quantification of their target receptors or enzymes in the living brain and other organs.

The phenylcyclopropylamine scaffold is an excellent candidate for developing such imaging agents. Indeed, radiolabeled versions of MAO inhibitors have been developed and used in human PET studies for decades. nih.govosti.govnih.govbnl.govresearchgate.net More recently, there has been interest in developing PET radioligands for LSD1 to study its role in neurodevelopmental disorders and cancer.

This compound could serve as a precursor for a novel PET radioligand. The acetamide group provides a convenient site for introducing a radioisotope. For example, ¹¹C-acetyl chloride could be used to synthesize [¹¹C]this compound. Alternatively, a fluoroacetyl group could be used to introduce ¹⁸F. acs.orgmdpi.commdpi.com

PropertyRelevance to Radioligand Development
Biological Target Known to bind to high-value targets in the brain (MAO, LSD1).
Blood-Brain Barrier Penetration The parent scaffold is known to be CNS-penetrant.
Site for Radiolabeling The acetamide group is suitable for labeling with ¹¹C or ¹⁸F. acs.orgmdpi.commdpi.comnih.gov
Potential Application Non-invasive mapping of MAO or LSD1 density and occupancy in preclinical models.

Such a radiotracer would be a valuable tool for non-clinical research, enabling studies of enzyme distribution in animal models of disease and for assessing the target engagement of new, non-radiolabeled therapeutic candidates.

Future Research Directions and Unexplored Avenues for N 1s,2r 2 Phenylcyclopropyl Acetamide

Integration with Advanced High-Throughput Screening Methodologies

Future exploration of N-[(1S,2R)-2-phenylcyclopropyl]acetamide would benefit significantly from the integration of advanced high-throughput screening (HTS) methodologies. ufl.edu Modern HTS leverages automation and robotics to rapidly test hundreds of thousands of compounds against a specific biological target or cellular pathway. ufl.edu These platforms have moved beyond simple activity readouts and now incorporate complex, high-content imaging and biophysical methods in miniaturized formats, such as 384-well or 1536-well plates. ufl.edu

A forward-looking research program could employ HTS to screen this compound against extensive target panels, including receptors, enzymes, and ion channels, to rapidly identify its primary biological ligands and potential off-targets. ufl.edu Furthermore, this compound could be used as a chemical probe in phenotypic screens to uncover novel biological pathways or synergistic interactions with other molecules. Advanced assay readouts, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR), can provide detailed data on binding kinetics and affinity directly from the primary screen. enamine.net

Table 1: Hypothetical High-Throughput Screening Campaign for this compound
Screening TypeObjectiveExample Assay TechnologyLibrary Size/ScopePotential Outcome
Target-Based ScreeningIdentify primary molecular targets.Biochemical assays (e.g., LSD1 enzymatic assay), TR-FRET, AlphaScreenPanel of >300 purified enzymes and receptors.Identification of high-affinity binding partners.
Phenotypic ScreeningDiscover novel cellular functions.High-Content Imaging of cancer cell lines (e.g., MV-4-11).Screening against various disease-relevant cell models.Uncovering effects on cell morphology, proliferation, or specific protein expression. nih.gov
Synergy ScreeningFind combination partners for enhanced activity.Cell viability assays (e.g., MTT assay). researchgate.netCombination with a library of known anticancer agents.Discovery of synergistic or additive effects with established drugs.

Exploration of Novel Biological Targets and Off-Targets in Non-Clinical Contexts

The structural backbone of this compound is derived from trans-2-phenylcyclopropylamine (tranylcypromine), a compound known to inhibit enzymes like Lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAOs). nih.govcjph.com.cnnih.gov A crucial avenue of future research is to determine how the addition of the acetamide (B32628) group modulates this activity. It may reduce or abolish affinity for the original targets while conferring activity against entirely new ones.

Exploratory studies should investigate novel target classes. For instance, various acetamide derivatives have been reported to interact with targets such as the translocator protein (TSPO), which is involved in neuroinflammation, or to possess antioxidant properties. nih.govresearchgate.net Investigating this compound for activity in these areas could open new research paths. The application of ligand-based virtual screening and cheminformatics, using the compound's structure as a query, could help prioritize potential targets for experimental validation. chemrxiv.orgchemdiv.com A comprehensive off-target profiling campaign is essential to characterize the compound's selectivity and ensure its utility as a precise research tool.

Table 2: Potential Novel Target Classes for Investigation
Potential Target ClassRationale / Structural HomologySignificanceRelevant Literature
Histone Demethylases (e.g., LSD1)Parent amine (tranylcypromine) is a known LSD1 inhibitor.Epigenetic regulation, oncology. nih.govnih.gov
Translocator Protein (TSPO)Other N,N-substituted acetamide derivatives show high affinity for TSPO.Neuroinflammation, molecular imaging. researchgate.net
P2Y ReceptorsN-substituted acetamide derivatives have been identified as P2Y14R antagonists.Inflammatory diseases. nih.gov
Enzymes in Redox PathwaysSome acetamide compounds exhibit antioxidant activity.Oxidative stress-related pathologies. researchgate.netnih.gov

Development of Next-Generation Analogues with Enhanced Selectivity and Potency for Research

The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, often used to increase potency, improve metabolic stability, or fine-tune physicochemical properties. psu.edubohrium.comresearchgate.net this compound serves as an excellent starting point for a medicinal chemistry campaign to generate next-generation analogues for research purposes.

Future synthetic efforts should focus on systematic modifications of the core structure. This could involve:

Phenyl Ring Substitution: Introducing electron-withdrawing or electron-donating groups to probe electronic requirements for binding and potentially block sites of metabolic degradation.

Acetamide Modification: Replacing the acetyl group with other acyl groups, or bioisosteric replacements, to alter hydrogen bonding capacity and steric profile.

Scaffold Hopping: Maintaining the key pharmacophoric elements while replacing the core phenylcyclopropyl-acetamide structure with novel chemotypes.

The goal of such a program would be to develop a library of related compounds with a range of potencies and selectivities. nih.gov These analogues would be invaluable tools for establishing clear structure-activity relationships (SAR) and for developing highly selective probes to investigate the biology of a specific target. nih.gov

Methodological Advancements in its Stereoselective Synthesis and Characterization

The biological activity of chiral molecules is critically dependent on their stereochemistry. ontosight.ai The (1S,2R) configuration of the subject compound must be rigorously controlled during synthesis. Future research should focus on developing more efficient and scalable methods for its stereoselective synthesis. While classical methods for separating trans-isomers exist, modern approaches offer significant advantages. google.com

Recent breakthroughs in chemoenzymatic synthesis, using engineered enzymes like myoglobin (B1173299) or cytochrome P450s, have enabled highly diastereo- and enantioselective cyclopropanations. nih.gov Other innovative methods include manganese-catalyzed reactions or visible-light-induced radical chemistry to form the cyclopropane ring. psu.eduresearchgate.net Applying these state-of-the-art techniques could provide more direct and higher-yielding routes to the desired (1S,2R)-2-phenylcyclopropylamine precursor.

For characterization, advanced analytical techniques are paramount. While standard NMR and mass spectrometry are routine, detailed conformational analysis using 2D-NMR techniques and, where possible, single-crystal X-ray diffraction, will be essential for characterizing new analogues and confirming their absolute stereochemistry. nih.gov

Table 3: Comparison of Potential Synthetic Strategies
MethodologyDescriptionPotential AdvantagesChallengesRelevant Literature
Classical ResolutionSynthesis of a racemic mixture followed by separation of enantiomers.Well-established procedures.Lower overall yield (max 50% for one isomer), often requires multiple steps. google.com
Chemoenzymatic SynthesisUse of engineered enzymes to catalyze a stereoselective cyclopropanation.Very high enantiomeric and diastereomeric excess; mild reaction conditions.Enzyme development and optimization may be required. cjph.com.cnnih.gov
Asymmetric CatalysisUse of a chiral catalyst (e.g., based on Iridium or Rhodium) to direct stereochemistry.High selectivity, catalytic turnover.Often requires expensive and/or toxic metal catalysts and complex ligands. nih.gov
Photochemical MethodsVisible-light mediated radical reactions to form the cyclopropane ring.Uses common chemical ingredients, potentially safer and more efficient.Newer methodology, substrate scope may need further exploration. psu.edu

Potential for Multidisciplinary Research Collaborations in Chemical Sciences

Maximizing the research potential of this compound and its future analogues will require a multidisciplinary, collaborative approach. The complexity of modern chemical biology and drug discovery necessitates the integration of diverse expertise.

An ideal research consortium would bring together:

Synthetic Organic Chemists: To devise and execute novel, efficient syntheses of the compound and its analogues. nih.gov

Computational Chemists: To perform in silico docking, molecular dynamics simulations, and virtual screening to predict biological targets and guide the design of new analogues. researchgate.net

Biochemists and Cell Biologists: To develop and run HTS assays, validate targets, and elucidate the compound's mechanism of action in cellular and in vivo models. enamine.net

Structural Biologists: To solve crystal structures of the compound or its analogues bound to their protein targets, providing atomic-level insights into the binding interactions.

Such collaborations are powerful accelerators for research, enabling a cycle of design, synthesis, testing, and analysis that can rapidly advance the understanding of this chemical scaffold and its biological functions.

Q & A

Q. What are the optimal synthetic routes for N-[(1S,2R)-2-phenylcyclopropyl]acetamide to ensure stereochemical purity?

To achieve high stereochemical purity, synthetic protocols should prioritize enantioselective catalysis and controlled reaction conditions. Key steps include:

  • Chiral Catalysts : Use of transition-metal catalysts (e.g., Rh or Ru complexes) to induce asymmetry during cyclopropane ring formation .
  • Temperature Control : Reactions performed at low temperatures (−20°C to 0°C) to minimize racemization .
  • Solvent Selection : Polar aprotic solvents (e.g., THF or DCM) to stabilize intermediates and enhance stereoselectivity .
  • Continuous Flow Reactors : For scalability, automated flow systems improve reproducibility and reduce side reactions .

Q. How is the molecular structure of this compound confirmed in research settings?

Structural validation relies on a combination of spectroscopic and computational methods:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the cyclopropane geometry and acetamide group. Key signals include cyclopropane protons (δ 1.2–2.1 ppm) and the acetamide carbonyl (δ 168–172 ppm) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for the amide C=O (1650–1700 cm1^{-1}) and cyclopropane C-H bonds (3000–3100 cm1^{-1}) .
  • InChI/SMILES Validation : Cross-referencing computed identifiers (e.g., InChIKey=GMFKXTWKFHPRQV-UHFFFAOYSA-N for related acetamides) ensures database consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical data for this compound?

Discrepancies in data (e.g., solubility, melting point) require:

  • Multi-Source Cross-Validation : Compare PubChem, NIST, and experimental datasets .
  • Experimental Replication : Reproduce synthesis and characterization under standardized conditions (e.g., ICH guidelines) .
  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict properties like logP and pKa, aligning them with empirical results .

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets?

Methodologies include:

  • Biochemical Assays : Competitive binding studies using fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for enzymes/receptors .
  • Molecular Docking : Utilize SMILES strings (e.g., C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F) to model interactions with targets like kinases or GPCRs .
  • Structure-Activity Relationship (SAR) : Modify the phenylcyclopropyl or acetamide groups and assess changes in potency .

Q. What computational approaches predict the metabolic stability of this compound?

  • Quantitative Structure-Property Relationship (QSPR) : Models trained on cytochrome P450 metabolism data predict sites of oxidation or hydrolysis .
  • Molecular Dynamics (MD) Simulations : Simulate liver microsomal environments to estimate half-life and metabolic pathways .
  • Machine Learning : PubChem datasets train algorithms to forecast clearance rates based on structural descriptors .

Q. How is enantioselective synthesis achieved with high enantiomeric excess (ee)?

Advanced techniques include:

  • Asymmetric Cyclopropanation : Chiral dirhodium catalysts (e.g., Rh2_2(S-PTTL)4_4) induce >90% ee in cyclopropane ring formation .
  • Kinetic Resolution : Use lipases or chiral stationary phases (CSPs) in HPLC to separate enantiomers post-synthesis .
  • Dynamic Kinetic Asymmetric Transformations (DYKAT) : Couple reversible reactions with chiral catalysts to favor a single enantiomer .

Methodological Considerations for Preclinical Studies

Q. What are key considerations for solubility and formulation in preclinical studies?

  • Solubility Profiling : Use shake-flask or HPLC-UV methods to measure aqueous solubility. Co-solvents (e.g., DMSO:PBS mixtures) enhance dissolution for in vivo assays .
  • Solid-State Characterization : X-ray powder diffraction (XRPD) identifies polymorphs affecting bioavailability .
  • Lipid-Based Formulations : Nanoemulsions or liposomes improve delivery for low-solubility analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.